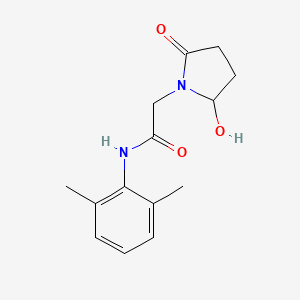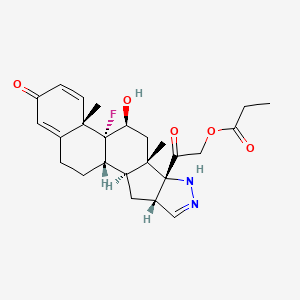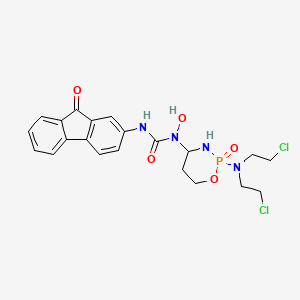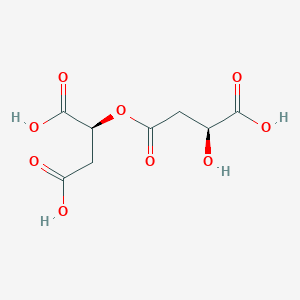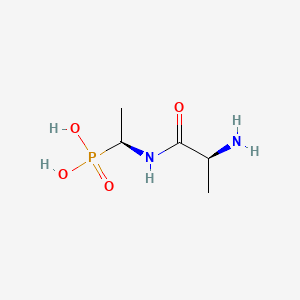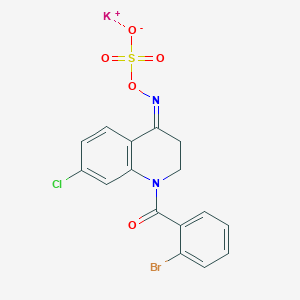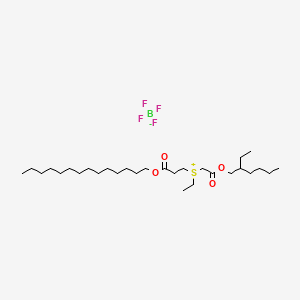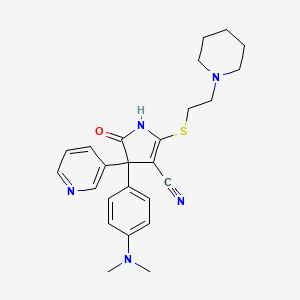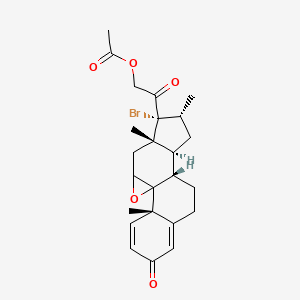![molecular formula C19H22N2S B15184204 10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine CAS No. 1460240-93-0](/img/structure/B15184204.png)
10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mepazine, also known as Pecazine, is a phenothiazine derivative that was initially synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz. It was formerly used as a neuroleptic drug or major tranquilizer. Mepazine has been of interest in recent research due to its inhibitory effects on MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) and RANKL (receptor activator of nuclear factor κ-B ligand) pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mepazine can be synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. One common method involves the alkylation of phenothiazine with 1-methylpiperidine under controlled conditions to yield mepazine .
Industrial Production Methods
Industrial production of mepazine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Mepazine undergoes several types of chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert mepazine to its corresponding amines.
Substitution: Mepazine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Mepazine has been extensively studied for its potential therapeutic applications:
Cancer Research: Mepazine has shown promise as an inhibitor of MALT1, which is involved in the pathogenesis of certain cancers, including breast cancer and B cell lymphomas.
Autoimmune Diseases: It has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis by inhibiting MALT1 protease activity.
Mecanismo De Acción
Mepazine exerts its effects primarily through the inhibition of MALT1 protease activity. MALT1 is a key player in the NF-κB signaling pathway, which is crucial for immune cell activation and inflammation. By inhibiting MALT1, mepazine can modulate immune responses and reduce inflammation . Additionally, mepazine’s inhibition of RANKL-induced osteoclastogenesis involves a MALT1-independent mechanism .
Comparación Con Compuestos Similares
Mepazine belongs to the phenothiazine family, which includes other compounds such as:
Chlorpromazine: Used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic.
Uniqueness of Mepazine
Mepazine is unique due to its dual inhibitory effects on MALT1 and RANKL pathways, which are not commonly observed in other phenothiazine derivatives. This makes it a valuable compound for research in both cancer and autoimmune diseases .
Propiedades
Número CAS |
1460240-93-0 |
|---|---|
Fórmula molecular |
C19H22N2S |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m1/s1 |
Clave InChI |
CBHCDHNUZWWAPP-OAHLLOKOSA-N |
SMILES isomérico |
CN1CCC[C@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


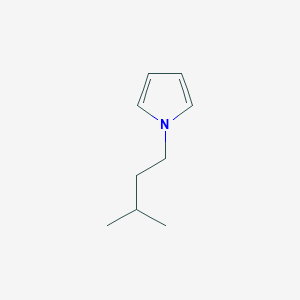
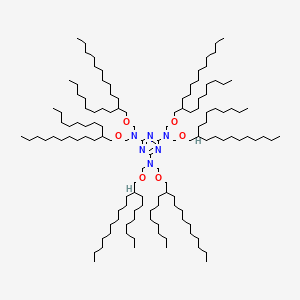
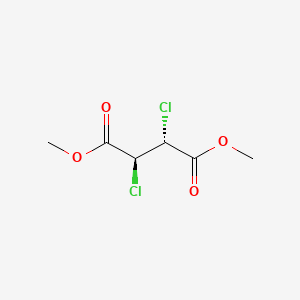
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
